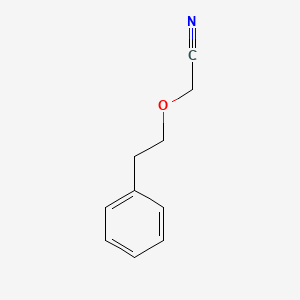
4-Dibenzofuran-4-yldibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dibenzofuran-4-yldibenzofuran is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are tricyclic aromatic heterocycles composed of two benzene rings fused to a central furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuran-4-yldibenzofuran typically involves the formation of the C–O bond of the furan ring. One common method is the cyclization of diarylether derivatives. This process can be catalyzed by palladium or copper, which facilitates the cyclization of 2-arylphenols . Another approach involves the cycloetherification reactions of phenols with internal leaving groups such as halogens, formates, or nitro groups .
Industrial Production Methods
Industrial production of dibenzofuran derivatives often involves high-temperature processes and the use of coal tar as a raw material. Coal tar contains dibenzofuran as a minor component, which can be extracted and purified for further chemical modifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dibenzofuran-4-yldibenzofuran undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in dilithiation.
Common Reagents and Conditions
Halogenation: Typically involves halogens like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Lithiation: Utilizes butyl lithium as a reagent.
Major Products
The major products formed from these reactions include halogenated dibenzofurans and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Dibenzofuran-4-yldibenzofuran has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-rich properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antibacterial activities.
Environmental Science: Studied for its role in the degradation of pollutants and its presence in coal tar and other industrial by-products.
Wirkmechanismus
The mechanism of action of 4-Dibenzofuran-4-yldibenzofuran involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which shares the same core structure but lacks additional substituents.
Methyldibenzofuran: A derivative with a methyl group attached to the dibenzofuran core.
Polychlorinated Dibenzofurans: Chlorinated derivatives that are of environmental concern due to their toxicity.
Uniqueness
4-Dibenzofuran-4-yldibenzofuran is unique due to its specific substitution pattern, which can impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in organic electronics and targeted drug design .
Eigenschaften
CAS-Nummer |
86532-14-1 |
|---|---|
Molekularformel |
C24H14O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-dibenzofuran-4-yldibenzofuran |
InChI |
InChI=1S/C24H14O2/c1-3-13-21-15(7-1)17-9-5-11-19(23(17)25-21)20-12-6-10-18-16-8-2-4-14-22(16)26-24(18)20/h1-14H |
InChI-Schlüssel |
OLRNOAOQGXMHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11963717.png)

![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B11963723.png)


![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)

![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)


![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)


